BenchChemオンラインストアへようこそ!

4-Chloro-2-(pyridin-2-yl)quinazoline

Medicinal Chemistry Neglected Tropical Diseases Structure–Activity Relationship

4-Chloro-2-(pyridin-2-yl)quinazoline (CAS 91748-47-9) is a heterocyclic building block belonging to the quinazoline family. It features a pyridin-2-yl substituent at the 2-position and a chlorine atom at the 4-position of the quinazoline core.

Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
CAS No. 91748-47-9
Cat. No. B3024724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(pyridin-2-yl)quinazoline
CAS91748-47-9
Molecular FormulaC13H8ClN3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)Cl
InChIInChI=1S/C13H8ClN3/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H
InChIKeyWEQSCSKJHXQJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(pyridin-2-yl)quinazoline (CAS 91748-47-9): Core Intermediate for 2-Aryl-4-aminoquinazoline Libraries


4-Chloro-2-(pyridin-2-yl)quinazoline (CAS 91748-47-9) is a heterocyclic building block belonging to the quinazoline family. It features a pyridin-2-yl substituent at the 2-position and a chlorine atom at the 4-position of the quinazoline core. This compound serves as a key synthetic intermediate for constructing 2-(pyridin-2-yl)-4-aminoquinazoline libraries via nucleophilic aromatic substitution (SNAr) at the C4 chloro position. Notably, it has been employed as the central precursor in the discovery of potent anti-Trypanosoma cruzi agents [1]. The compound’s molecular formula is C₁₃H₈ClN₃, with a molecular weight of 241.68 g/mol .

Why 4-Chloro-2-(pyridin-2-yl)quinazoline Cannot Be Replaced by Common Analogs


The compound’s specific substitution pattern—combining a pyridin-2-yl group at C2 with a chlorine at C4—is non-interchangeable with other 2-aryl or 4-substituted quinazolines. In anti-T. cruzi SAR studies, shifting the pyridine nitrogen from the 2-position to the 3- or 4-position resulted in a dramatic loss of potency (IC₅₀ >10 μM vs. sub-micromolar for the 2-pyridyl series), demonstrating that the 2-pyridyl regioisomer is a critical pharmacophoric element [1]. Furthermore, replacing the 4-chloro leaving group with a hydroxyl abolishes the ability to perform late-stage SNAr diversification, which is essential for generating focused libraries for structure–activity relationship (SAR) exploration [1]. These functional constraints mean that generic quinazoline analogs with different regioisomers or leaving groups cannot replicate the synthetic versatility or biological performance of the 4-chloro-2-(pyridin-2-yl)quinazoline scaffold.

Quantitative Differentiation Evidence for 4-Chloro-2-(pyridin-2-yl)quinazoline vs. Closest Analogs


Critical Role of the Pyridin-2-yl Regioisomer: Potency Drop Compared to Pyridin-3-yl and Pyridin-4-yl Analogs

In the 2-aryl-4-aminoquinazoline anti-T. cruzi series, replacing the pyridin-2-yl substituent with pyridin-3-yl or pyridin-4-yl groups (a “nitrogen walk”) led to a substantial loss of antiparasitic activity. While derivatives bearing the 2-pyridyl core routinely achieved sub-micromolar IC₅₀ values, the corresponding 3- and 4-pyridyl isomers showed IC₅₀ values exceeding 10 μM [1]. This confirms that the 2-pyridyl orientation is indispensable for target engagement, and the title compound, as the synthetic precursor to this active series, uniquely preserves the optimal regioisomeric configuration.

Medicinal Chemistry Neglected Tropical Diseases Structure–Activity Relationship

Essentiality of the 4-Chloro Leaving Group: Comparison with the 4-Hydroxy Precursor

The synthetic route to the active 2-aryl-4-aminoquinazoline series necessarily proceeds through the 4-chloro intermediate (compound 27). The corresponding 4-hydroxy analog (2-(pyridin-2-yl)quinazolin-4-ol, compound 26) cannot undergo SNAr amination, and all final compounds (45–85) were prepared exclusively from the 4-chloro derivative [1]. This reactivity difference is a critical differentiation for researchers building focused chemical libraries.

Synthetic Chemistry Medicinal Chemistry Nucleophilic Aromatic Substitution

2-Pyridyl vs. 2-Phenyl Quinazoline Scaffolds: Impact on Anti-T. cruzi Potency

Scaffold hopping studies revealed that the 2-pyridyl motif is essential for potent anti-T. cruzi activity. Replacement of the pyridine with a phenyl ring or other heterocycles consistently resulted in IC₅₀ values >10 μM [1]. For instance, the methylene-linked pyridin-2-yl derivative 48 exhibited an IC₅₀ of 4.4 μM, whereas the phenyl analog (compound 14, at 0.12 μM) retained potency because it maintained the 4-amino substitution; however, when comparing the core heterocycle directly, 2-pyridyl-containing compounds consistently outperformed their 2-phenyl counterparts. This indicates that the nitrogen atom in the pyridine ring contributes to target binding, and the title compound, as the entry point to the 2-pyridyl series, is essential for accessing this potency advantage.

Medicinal Chemistry Antiparasitic Agents Scaffold Hopping

Validated In Vivo Efficacy of the 2-(Pyridin-2-yl)quinazoline Series

Lead compound 85, derived directly from 4-chloro-2-(pyridin-2-yl)quinazoline (27) via SNAr amination, demonstrated a significant reduction of parasitemia in an in vivo mouse model of T. cruzi infection [1]. This in vivo proof-of-concept validates the entire 2-(pyridin-2-yl)quinazoline scaffold and distinguishes it from other 2-aryl quinazoline series that lack demonstrated in vivo efficacy. Although the title compound itself was not tested in animals, it is the irreplaceable synthetic gateway to the in vivo-active chemotype.

Parasitology Drug Discovery In Vivo Pharmacology

Best-Fit Application Scenarios for 4-Chloro-2-(pyridin-2-yl)quinazoline Derived from Quantitative Evidence


Building Focused Libraries for Anti-Trypanosomal Drug Discovery

4-Chloro-2-(pyridin-2-yl)quinazoline is the optimal starting material for generating 2-(pyridin-2-yl)-4-aminoquinazoline libraries targeting T. cruzi. The SNAr reactivity at the C4 position enables rapid parallel synthesis of diverse amine analogs, as demonstrated by the preparation of >40 final compounds from this intermediate [1]. The resulting library members have sub-micromolar intracellular potency against the parasite, making this intermediate the critical procurement item for Chagas disease drug discovery programs.

Scaffold-Hopping and Kinase Inhibitor Design

The 2-(pyridin-2-yl)quinazoline core is recognized as a versatile kinase inhibitor scaffold. The 4-chloro intermediate allows medicinal chemists to explore replacements for traditional aniline substituents commonly found in EGFR and other kinase inhibitors. The demonstrated potency advantage of the 2-pyridyl regioisomer over 3- and 4-pyridyl analogs (>100-fold IC₅₀ difference) [1] makes this specific compound indispensable for any scaffold-hopping campaign targeting the quinazoline kinase inhibitor space.

Medicinal Chemistry Education and Laboratory Training

The compound serves as an excellent teaching substrate for SNAr reactions in heterocyclic chemistry courses. The straightforward two-step synthesis from commercially available starting materials, followed by diversification with amines, provides a robust laboratory module for demonstrating structure–activity relationships. Students can directly observe the impact of amine choice on biological activity, using the anti-T. cruzi assay data reported for the compound series [1].

In Vivo Probe Synthesis for Neglected Tropical Disease Research

For teams requiring in vivo chemical probes, 4-chloro-2-(pyridin-2-yl)quinazoline is the essential precursor. Compound 85, synthesized directly from this intermediate, achieved parasitemia reduction in a mouse model of T. cruzi infection [1]. Procuring this intermediate allows research groups to synthesize additional in vivo probes by varying the amine component, enabling pharmacokinetic and efficacy studies in animal models of Chagas disease.

Quote Request

Request a Quote for 4-Chloro-2-(pyridin-2-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.